molecular formula C16H12N4O6S B3834264 N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3,5-dinitrobenzamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3,5-dinitrobenzamide

Cat. No.: B3834264
M. Wt: 388.4 g/mol
InChI Key: YLEHAGHOCOYJRD-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3,5-dinitrobenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a methoxy group, a benzothiazole ring, and a dinitrobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3,5-dinitrobenzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by the cyclization of 2-aminothiophenol with methoxy-substituted aromatic aldehydes. The resulting intermediate is then subjected to nitration to introduce the nitro groups. Finally, the amide bond is formed by reacting the nitrated intermediate with 4-methyl-3,5-dinitrobenzoic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The benzothiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or chlorinating agents.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated benzothiazole derivatives.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and dinitro groups, along with the benzothiazole ring, allows for a wide range of chemical reactivity and potential biological activities that may not be observed in similar compounds.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6S/c1-8-12(19(22)23)5-9(6-13(8)20(24)25)15(21)18-16-17-11-4-3-10(26-2)7-14(11)27-16/h3-7H,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEHAGHOCOYJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3,5-dinitrobenzamide
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N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3,5-dinitrobenzamide
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N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3,5-dinitrobenzamide
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N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3,5-dinitrobenzamide
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N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3,5-dinitrobenzamide
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N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3,5-dinitrobenzamide

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